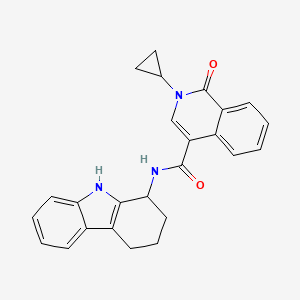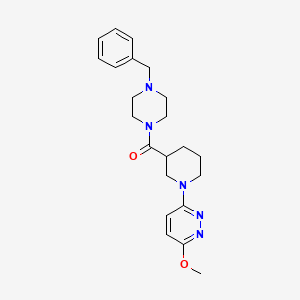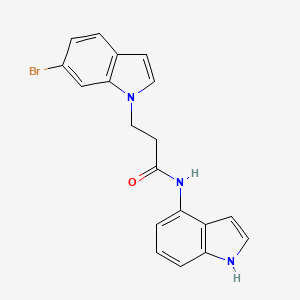
3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-ブロモ-1H-インドール-1-イル)-N-(1H-インドール-4-イル)プロパンアミドは、インドール誘導体のクラスに属する合成有機化合物です。インドール誘導体は、その多様な生物活性で知られており、医薬品化学で広く研究されています。この化合物は、1つのインドール環の6位に臭素原子を有し、もう1つのインドール環の4位にプロパンアミド結合を有しています。
2. 製法
合成経路と反応条件
3-(6-ブロモ-1H-インドール-1-イル)-N-(1H-インドール-4-イル)プロパンアミドの合成は、通常、以下の手順を伴います。
インドールの臭素化: 出発物質であるインドールは、酢酸またはクロロホルムなどの適切な溶媒の存在下で、臭素またはN-ブロモスクシンイミド(NBS)を用いて6位で臭素化されます。
プロパンアミド結合の形成: 臭素化インドールは次に、トリエチルアミンなどの塩基の存在下で、3-ブロモプロピオニルクロリドと反応させて、3-(6-ブロモ-1H-インドール-1-イル)プロパンアミド中間体を生成します。
インドールとのカップリング: 最後のステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬とDMAP(4-ジメチルアミノピリジン)などの触媒を用いて、適切な条件下で、中間体を1H-インドール-4-アミンとカップリングします。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、自動合成、クロマトグラフィーなどの精製技術の使用が含まれます。
3. 化学反応の分析
反応の種類
3-(6-ブロモ-1H-インドール-1-イル)-N-(1H-インドール-4-イル)プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元は、水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて行うことができます。
置換: 6位の臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 乾燥エーテルまたはテトラヒドロフラン(THF)中での水素化アルミニウムリチウム。
置換: 水素化ナトリウム(NaH)またはtert-ブトキシカリウム(KOtBu)などの塩基の存在下でのアミンなどの求核剤。
主な生成物
酸化: 対応するカルボン酸またはケトンの形成。
還元: 対応するアルコールまたはアミンの形成。
置換: 置換されたインドール誘導体の形成。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗癌剤、抗菌剤、抗炎症剤などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料と化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Propanamide Linkage: The brominated indole is then reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the 3-(6-bromo-1H-indol-1-yl)propanamide intermediate.
Coupling with Indole: The final step involves coupling the intermediate with 1H-indole-4-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
3-(6-ブロモ-1H-インドール-1-イル)-N-(1H-インドール-4-イル)プロパンアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、インドール誘導体は、酵素、受容体、DNAなどのさまざまな分子標的に作用することができます。この化合物は、これらの標的に結合し、その活性を調節することにより効果を発揮し、細胞プロセスと経路の変化につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
3-(1H-インドール-1-イル)-N-(1H-インドール-4-イル)プロパンアミド: 6位の臭素原子が欠如しています。
3-(6-クロロ-1H-インドール-1-イル)-N-(1H-インドール-4-イル)プロパンアミド: 臭素ではなく塩素原子を含んでいます。
3-(6-メチル-1H-インドール-1-イル)-N-(1H-インドール-4-イル)プロパンアミド: 臭素ではなくメチル基を含んでいます。
独自性
3-(6-ブロモ-1H-インドール-1-イル)-N-(1H-インドール-4-イル)プロパンアミドにおけるインドール環の6位に臭素原子が存在することは、反応性の向上や生物学的標的との特異的な相互作用の可能性などのユニークな化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Lacks the bromine atom at the 6-position.
3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Contains a chlorine atom instead of bromine.
3-(6-methyl-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position of the indole ring in 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide may confer unique chemical and biological properties, such as increased reactivity and potential for specific interactions with biological targets.
特性
分子式 |
C19H16BrN3O |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
3-(6-bromoindol-1-yl)-N-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C19H16BrN3O/c20-14-5-4-13-7-10-23(18(13)12-14)11-8-19(24)22-17-3-1-2-16-15(17)6-9-21-16/h1-7,9-10,12,21H,8,11H2,(H,22,24) |
InChIキー |
CSLDOGFLQONZKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CCN3C=CC4=C3C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




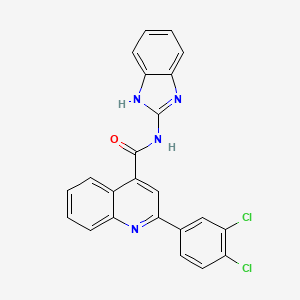
![N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B10979712.png)
![4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B10979713.png)
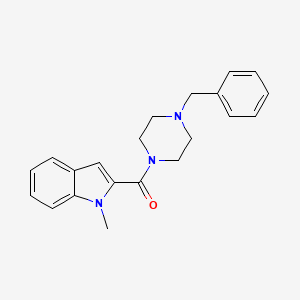
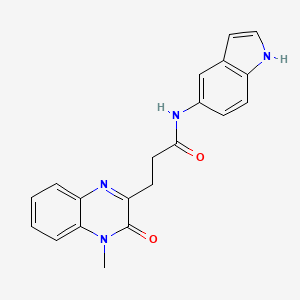
![3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10979745.png)
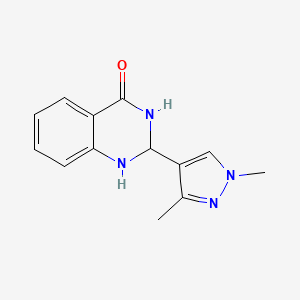
![N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10979759.png)
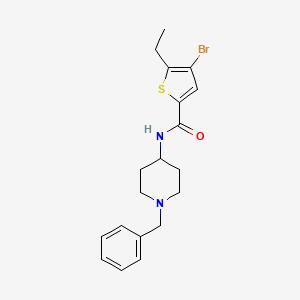
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979767.png)
